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molecular formula C10H10ClFO B8371898 2-Chloro-4-fluoro-3-propylbenzaldehyde

2-Chloro-4-fluoro-3-propylbenzaldehyde

Cat. No. B8371898
M. Wt: 200.64 g/mol
InChI Key: SVNRFXVPRFDWLM-UHFFFAOYSA-N
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Patent
US08592452B2

Procedure details

To a solution of 2-chloro-4-fluoro-3-propylbenzaldehyde (877 mg) in 1-methyl-2-pyrrolidone (15 mL) was added hydroxyammonium hydrochloride (383 mg), and the mixture was stirred at 100° C. for 1 hr. The reaction mixture was ice-cooled, thionyl chloride (1.00 mL) was added dropwise thereto, and the mixture was stirred at the same temperature for 10 min. Water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=15:1→2:1) to give the title compound as a colorless oil (yield: 660 mg).
Quantity
877 mg
Type
reactant
Reaction Step One
Name
hydroxyammonium hydrochloride
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([CH2:10][CH2:11][CH3:12])=[C:8]([F:13])[CH:7]=[CH:6][C:3]=1[CH:4]=O.Cl.O[NH3+:16].S(Cl)(Cl)=O.O>CN1CCCC1=O>[Cl:1][C:2]1[C:9]([CH2:10][CH2:11][CH3:12])=[C:8]([F:13])[CH:7]=[CH:6][C:3]=1[C:4]#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
877 mg
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1CCC)F
Name
hydroxyammonium hydrochloride
Quantity
383 mg
Type
reactant
Smiles
Cl.O[NH3+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=15:1→2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1CCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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